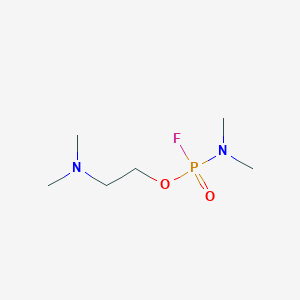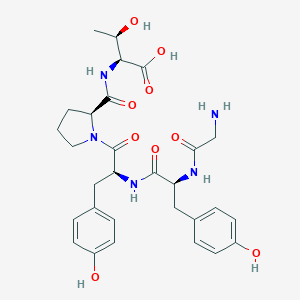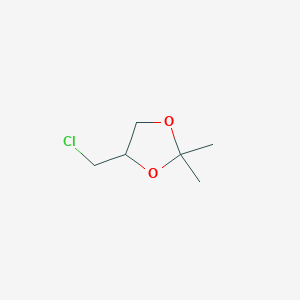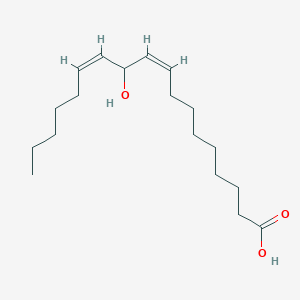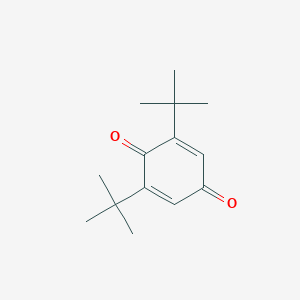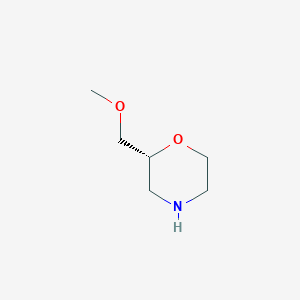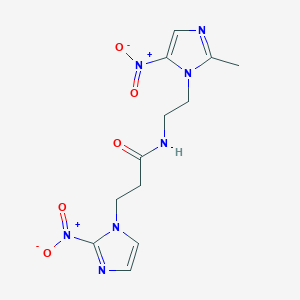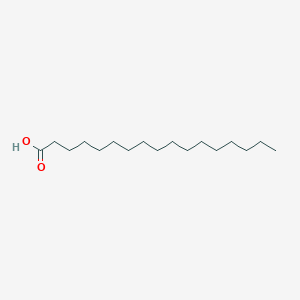![molecular formula C22H33NO5 B114801 [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate CAS No. 152504-55-7](/img/structure/B114801.png)
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate is a chemical compound with the molecular formula C22H33NO5. It is known for its unique structure, which includes a total of 61 bonds, 28 non-hydrogen bonds, 9 multiple bonds, 12 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, 1 aromatic ketone, and 1 aliphatic secondary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate can be synthesized through various methods. One common approach involves the incorporation of the compound into cellulosic polymers using the “solution casting” method or into hydrogels using the “impregnation” method . The release-rate kinetics from these systems have been studied using a closed sink kinetic model, which follows first-order kinetics .
Industrial Production Methods: In industrial settings, diisovaleryl tert-butalone is often produced by incorporating it into cellulosic polymers such as cellulose acetate, cellulose acetate butyrate, and hydroxypropyl methyl cellulose phthalate . These polymers are chosen for their ability to sustain and control the release of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in the reactions involving diisovaleryl tert-butalone include beta-cyclodextrin, which forms inclusion complexes with the compound to improve its stability and release pattern . The reaction conditions often involve the use of cellulosic polymers and hydrogels to control the release rate and sustain the compound’s activity .
Major Products Formed: The major products formed from the reactions of diisovaleryl tert-butalone depend on the specific reagents and conditions used. For example, when incorporated into cellulose acetate butyrate as a beta-cyclodextrin inclusion complex, the release pattern approximates Higuchi’s expression for a monolithic matrix system .
Wissenschaftliche Forschungsanwendungen
In the pharmaceutical industry, it is being explored as a site-specific chemical delivery system for potential antiglaucoma treatment . The compound’s ability to sustain and control release makes it suitable for use in controlled-release formulations.
In materials science, diisovaleryl tert-butalone is incorporated into cellulosic polymers and hydrogels to create materials with specific release-rate kinetics
Wirkmechanismus
The mechanism of action of diisovaleryl tert-butalone involves its incorporation into cellulosic polymers and hydrogels, which control its release rate and sustain its activity . The compound’s molecular targets and pathways are primarily related to its ability to form inclusion complexes with beta-cyclodextrin, which improves its stability and release pattern .
Vergleich Mit ähnlichen Verbindungen
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate can be compared to other similar compounds, such as isovaleryl sucrose esters, which have been identified as having potential antitumor effects .
List of Similar Compounds:- Isovaleryl sucrose esters
- TERT activator compound (TAC)
This compound stands out due to its unique structure and potential applications in pharmaceuticals and materials science. Its ability to form stable inclusion complexes and sustain release makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
152504-55-7 |
|---|---|
Molekularformel |
C22H33NO5 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C22H33NO5/c1-14(2)8-20(25)27-17-10-16(19(24)13-23-22(5,6)7)11-18(12-17)28-21(26)9-15(3)4/h10-12,14-15,23H,8-9,13H2,1-7H3 |
InChI-Schlüssel |
AGAFCHCRTOREFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
Kanonische SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
Synonyme |
diisovaleryl tert-butalone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


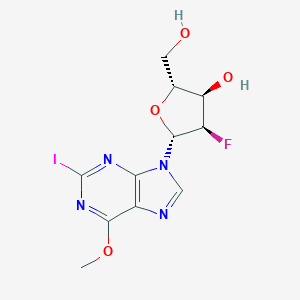
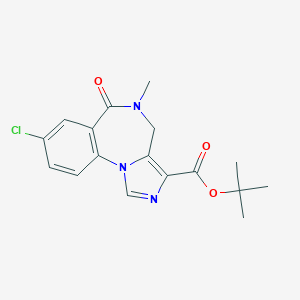

![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
